2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide
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Overview
Description
2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide is a chemical compound with the molecular formula C9H8ClF2NOS. It is known for its unique structure, which includes a chloro group, a difluoromethylsulfanyl group, and an acetamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide typically involves the reaction of 4-[(difluoromethyl)sulfanyl]aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The acetamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted amides or thiol derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The difluoromethylsulfanyl group can participate in redox reactions, affecting cellular oxidative stress levels. The acetamide group can interact with hydrogen-bonding sites, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide
- 2-chloro-N-{4-[(methylsulfanyl)phenyl}acetamide
- 2-chloro-N-{4-[(ethylsulfanyl)phenyl}acetamide
Uniqueness
2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-chloro-N-[4-(difluoromethylsulfanyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NOS/c10-5-8(14)13-6-1-3-7(4-2-6)15-9(11)12/h1-4,9H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMVKJHVXUMRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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